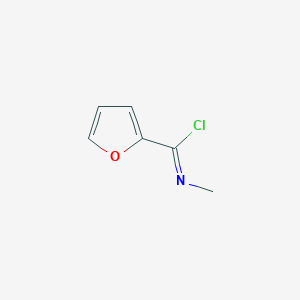
2,3-二氯-N-乙基苯胺
描述
2,3-dichloro-N-ethylaniline is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dichloro-N-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dichloro-N-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发中的合成和反应
2,3-二氯-N-乙基苯胺及相关化合物被用于合成药物。例如,拉奎尼莫德是一种用于多发性硬化症临床试验的药物,它涉及与N-乙基苯胺的高产率氨解反应。对其合成的研究揭示了涉及分子内质子转移的反应性和机制,这对于药物合成中关键中间体的形成至关重要(Jansson et al., 2006)。
电荷转移相互作用
研究与2,3-二氯-N-乙基苯胺相关化合物的电荷转移相互作用对于理解各种溶剂中的分子相互作用具有重要意义。关于2,3-二氰-1,4-萘醌和N-乙基苯胺之间相互作用的研究揭示了电荷转移复合物的形成,为理解溶剂中分子行为和设计新材料和反应途径提供了基础(Magadum等人,2012)。
环境和微生物降解
2,3-二氯-N-乙基苯胺衍生物还在研究除草剂的环境降解中发挥作用。Sphingobium sp.菌株MEA3-1可以降解各种烷基取代苯胺化合物,展示了环境中这类化合物降解所涉及的代谢途径。这项研究对于理解化学污染物的命运并开发生物修复策略至关重要(Dong et al., 2015)。
分子相互作用和光谱学
涉及类似于2,3-二氯-N-乙基苯胺的化合物的分子相互作用的光谱学研究提供了关于电荷转移复合物形成及其光谱特性的见解。这项研究有助于理解分子相互作用的基本特性,对于开发新的化学传感器和材料是有价值的(El-Gogary et al., 2007)。
催化和合成
2,3-二氯-N-乙基苯胺衍生物在催化和有机合成中的作用是显著的。例如,苯胺的烷基化是生产染料、药物和农药的关键过程,涉及可以在较温和条件下促进反应的催化剂。在这一领域的研究有助于开发更高效和环境友好的合成方法(Narayanan & Deshpande, 2000)。
作用机制
Mode of Action
Anilines are known to undergo various chemical reactions, including nucleophilic substitution . The presence of the electron-donating ethyl group and the electron-withdrawing chlorine atoms on the aromatic ring may influence its reactivity.
Biochemical Pathways
Anilines can participate in various biochemical processes, including the formation of charge-transfer complexes .
Pharmacokinetics
The physicochemical properties of anilines can influence their pharmacokinetic behavior .
Result of Action
It has been reported that the interaction between 2,3-dicyano-1,4-naphthoquinone (dcnq) and n-ethylaniline results in the formation of a monosubstituted final product .
Action Environment
The action of 2,3-dichloro-N-ethylaniline can be influenced by various environmental factors, including the nature of the solvent. For instance, the charge-transfer interaction between DCNQ and N-ethylaniline was studied in chloroform and dichloromethane .
生化分析
Biochemical Properties
2,3-Dichloro-N-ethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with cellular components . Additionally, 2,3-Dichloro-N-ethylaniline can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 2,3-Dichloro-N-ethylaniline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3-Dichloro-N-ethylaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-N-ethylaniline exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450, leading to the accumulation of unmetabolized substrates . Additionally, it can interact with DNA and RNA, causing changes in gene expression. The compound’s ability to form covalent bonds with biomolecules can result in the modification of proteins and nucleic acids, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-N-ethylaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dichloro-N-ethylaniline can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-N-ethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of 2,3-Dichloro-N-ethylaniline can lead to liver and kidney damage in animal models . Additionally, threshold effects have been observed, where a certain dosage level must be reached before any adverse effects become apparent.
Metabolic Pathways
2,3-Dichloro-N-ethylaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 2,3-Dichloro-N-ethylaniline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in different tissues . The compound’s localization within cells can influence its biological activity and potential toxicity.
Subcellular Localization
2,3-Dichloro-N-ethylaniline’s subcellular localization is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . The compound’s localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This subcellular distribution can affect its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2,3-dichloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDRDSESRROKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446796 | |
| Record name | 2,3-dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-15-9 | |
| Record name | 2,3-dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)




![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)




